molecular formula C9H9ClO4S B14386307 2,2-Dimethyl-2H-1,3-benzodioxole-4-sulfonyl chloride CAS No. 87473-85-6

2,2-Dimethyl-2H-1,3-benzodioxole-4-sulfonyl chloride

Cat. No.: B14386307
CAS No.: 87473-85-6
M. Wt: 248.68 g/mol
InChI Key: KWJYHWCWNRJNMH-UHFFFAOYSA-N
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Description

2,2-Dimethyl-2H-1,3-benzodioxole-4-sulfonyl chloride is an organic compound with a unique structure that includes a benzodioxole ring substituted with a sulfonyl chloride group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dimethyl-2H-1,3-benzodioxole-4-sulfonyl chloride typically involves the sulfonation of 2,2-Dimethyl-2H-1,3-benzodioxole. This can be achieved by reacting the parent compound with chlorosulfonic acid under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethyl-2H-1,3-benzodioxole-4-sulfonyl chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be replaced by other nucleophiles, such as amines or alcohols, to form sulfonamide or sulfonate esters.

    Oxidation and Reduction: The compound can participate in redox reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles for substitution reactions.

    Solvents: Reactions are typically carried out in polar aprotic solvents like dichloromethane or acetonitrile to facilitate the nucleophilic attack.

Major Products

    Sulfonamides: Formed by the reaction with amines.

    Sulfonate Esters: Formed by the reaction with alcohols.

Scientific Research Applications

2,2-Dimethyl-2H-1,3-benzodioxole-4-sulfonyl chloride has several applications in scientific research:

    Organic Synthesis: Used as a reagent for introducing sulfonyl groups into organic molecules.

    Medicinal Chemistry: Potential use in the synthesis of pharmaceutical intermediates.

    Material Science: Utilized in the preparation of polymers and advanced materials with specific properties.

Mechanism of Action

The reactivity of 2,2-Dimethyl-2H-1,3-benzodioxole-4-sulfonyl chloride is primarily due to the electrophilic nature of the sulfonyl chloride group. This group can readily react with nucleophiles, leading to the formation of new covalent bonds. The benzodioxole ring provides stability to the molecule, allowing it to participate in various chemical transformations.

Comparison with Similar Compounds

Similar Compounds

    2,2-Dimethyl-1,3-benzodioxole: Lacks the sulfonyl chloride group and is less reactive.

    2,2-Dimethyl-1,3-benzodioxole-4-acetic Acid Methyl Ester: Contains an ester group instead of a sulfonyl chloride group, leading to different reactivity and applications.

Uniqueness

The presence of the sulfonyl chloride group in 2,2-Dimethyl-2H-1,3-benzodioxole-4-sulfonyl chloride makes it a versatile reagent in organic synthesis, capable of forming a wide range of derivatives through substitution reactions. This distinguishes it from other benzodioxole derivatives that lack this functional group.

Properties

CAS No.

87473-85-6

Molecular Formula

C9H9ClO4S

Molecular Weight

248.68 g/mol

IUPAC Name

2,2-dimethyl-1,3-benzodioxole-4-sulfonyl chloride

InChI

InChI=1S/C9H9ClO4S/c1-9(2)13-6-4-3-5-7(8(6)14-9)15(10,11)12/h3-5H,1-2H3

InChI Key

KWJYHWCWNRJNMH-UHFFFAOYSA-N

Canonical SMILES

CC1(OC2=C(O1)C(=CC=C2)S(=O)(=O)Cl)C

Origin of Product

United States

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